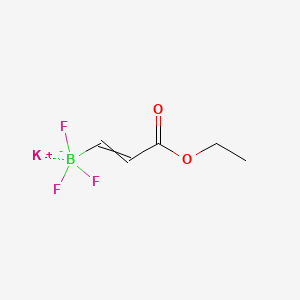

Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate typically involves the reaction of an appropriate boronic acid or ester with potassium fluoride in the presence of a suitable solvent. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent. The reaction is carried out under mild conditions, often at room temperature, and yields the desired trifluoroborate salt in good to excellent yields .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate, follows similar synthetic routes but on a larger scale. The process is optimized for safety, scalability, and cost-effectiveness. The use of non-etching and operationally simple methods is preferred to avoid issues such as glassware etching and to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions are typically mild, with reactions often proceeding at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are typically the result of carbon-carbon bond formation. In Suzuki-Miyaura coupling reactions, for example, the product is a biaryl or a substituted alkene, depending on the nature of the coupling partner .

Wissenschaftliche Forschungsanwendungen

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound recognized for its stability and versatility, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.

Preparation Methods

The preparation of potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate typically involves reacting a boronic acid or ester with potassium fluoride in a suitable solvent. A common method includes using potassium bifluoride (KHF2) as a fluorinating agent under mild conditions, often at room temperature, yielding the desired trifluoroborate salt in good to excellent yields. Industrial production follows similar synthetic routes but on a larger scale, optimized for safety, scalability, and cost-effectiveness, preferring non-etching and operationally simple methods to ensure high purity.

The trifluoroborate group in potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide enhances the compound's reactivity and stability in biological systems and can act as an enzyme inhibitor, potentially affecting metabolic pathways related to inflammation and autoimmune responses.

Case Studies

- Anti-inflammatory Effects: Studies on similar trifluoroborate compounds have shown a significant reduction in inflammatory markers in vitro, attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Autoimmune Disease Treatment: Research indicates that trifluoroborate derivatives can modulate immune responses by altering T-cell activation and proliferation in treating autoimmune diseases.

Toxicological Data

Wirkmechanismus

The mechanism by which potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner .

Vergleich Mit ähnlichen Verbindungen

Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:

Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.

Potassium vinyltrifluoroborate: Another commonly used reagent in cross-coupling reactions, known for its stability and reactivity.

Potassium alkyltrifluoroborates: These compounds are also used in various organic transformations but may have different reactivity and stability compared to the ethoxy-substituted trifluoroborate.

Biologische Aktivität

Potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide, with the CAS number 1023357-64-3, is a compound of interest in medicinal chemistry and biological research. Its unique structure, which includes a trifluoroborate moiety, suggests potential applications in various biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in structured formats.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BF₃KO₂ |

| Molecular Weight | 208.028 g/mol |

| LogP | 1.787 |

| Polar Surface Area (PSA) | 26.3 Ų |

The molecular structure of potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide indicates its potential for interaction with biological targets due to its polar and non-polar characteristics.

The trifluoroborate group in potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide is known to enhance the compound's reactivity and stability in biological systems. Research has indicated that compounds containing trifluoroborate can act as enzyme inhibitors, potentially affecting metabolic pathways related to inflammation and autoimmune responses .

Case Studies

-

Anti-inflammatory Effects :

A study investigating the anti-inflammatory properties of similar trifluoroborate compounds showed significant reduction in inflammatory markers in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . -

Autoimmune Disease Treatment :

Another research highlighted the use of trifluoroborate derivatives in treating autoimmune diseases. The study found that these compounds could modulate immune responses by altering T-cell activation and proliferation .

Toxicological Data

While specific toxicological data for potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide is limited, general safety data suggest that compounds in this category may pose risks if inhaled or ingested. Standard safety measures should be observed when handling this compound .

Comparative Analysis

To further understand the biological implications of potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide, a comparison with other related compounds can provide insights into its relative efficacy and safety.

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| Potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide | Anti-inflammatory, Autoimmune treatment | Moderate |

| Sodium 3-ethoxy-3-oxoprop-1-enolate | Enzyme inhibition | Low |

| Ethyl Potassium Malonate | Antioxidant properties | Moderate |

This table illustrates that while potassium (3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide shows promise in therapeutic applications, its moderate toxicity requires careful consideration during development.

Eigenschaften

Molekularformel |

C5H7BF3KO2 |

|---|---|

Molekulargewicht |

206.01 g/mol |

IUPAC-Name |

potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide |

InChI |

InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1 |

InChI-Schlüssel |

ZXDVLCSMNHAXEH-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](C=CC(=O)OCC)(F)(F)F.[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.